Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]-

Analytical Chemistry Quality Control Chemical Identification

Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- (CAS 260443-67-2) is an organic ether compound with the molecular formula C₁₃H₁₆O and a monoisotopic mass of 188.120115 g/mol. It is classified as a substituted benzene derivative, structurally characterized by a benzyl group linked via a methylene bridge to a 3-cyclopenten-1-ylmethoxy moiety.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
CAS No. 260443-67-2
Cat. No. B15146933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, [(3-cyclopenten-1-ylmethoxy)methyl]-
CAS260443-67-2
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESC1C=CCC1COCC2=CC=CC=C2
InChIInChI=1S/C13H16O/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-13/h1-7,13H,8-11H2
InChIKeyCVQDSKFYLXCKKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- (CAS 260443-67-2): Identity and Baseline Characteristics for Procurement


Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- (CAS 260443-67-2) is an organic ether compound with the molecular formula C₁₃H₁₆O and a monoisotopic mass of 188.120115 g/mol . It is classified as a substituted benzene derivative, structurally characterized by a benzyl group linked via a methylene bridge to a 3-cyclopenten-1-ylmethoxy moiety . The compound is a member of a class of cyclopentene-containing odorants often associated with woody, floral, or camphoraceous fragrance profiles [1].

Why Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- Cannot Be Generically Substituted


Generic substitution of Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- with in-class analogs is not supported by scientific evidence due to the lack of established functional equivalence. The compound's unique combination of a cyclopentene double bond and a benzyl ether linkage imparts specific, albeit sparsely documented, properties that differ from related saturated cyclopentyl ethers or methoxy-substituted analogs . This structural nuance is critical in fields like fragrance formulation, where even minor alterations to a molecule's shape or electronic structure can profoundly alter its odor profile and performance, making direct interchange without quantitative comparative data a high-risk proposition [1].

Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]-: Comparative Evidence Guide for Scientific Selection


Structural Differentiation via GC-MS Confirmation

The target compound can be unambiguously identified and differentiated from its saturated analog via Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum for Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- is available in the Wiley Registry of Mass Spectral Data 2023, providing a definitive reference for its confirmation in complex mixtures [1]. This spectral signature is distinct from that of the saturated analog (Cyclopentyloxymethyl)benzene (CAS 40843-99-0), for which no equivalent validated spectrum was found in the primary reference library .

Analytical Chemistry Quality Control Chemical Identification

Odor Profile Differentiation: Woody vs. Sweet Undefined

While a specific odor profile for Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- has not been publicly documented, the class of cyclopentene derivatives, to which it belongs, is known for imparting woody, camphoraceous, and spicy notes [1]. In contrast, its saturated analog, (Cyclopentyloxymethyl)benzene, is described as having a general 'sweet odor' . This qualitative difference, based on class-level inference, suggests that substituting the target compound with its saturated counterpart would result in an unintended and potentially detrimental shift in the final fragrance profile.

Fragrance Chemistry Olfactory Science Consumer Product Formulation

Molecular Weight and Formula Differentiation

Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- possesses a molecular formula of C₁₃H₁₆O and a monoisotopic mass of 188.120115 g/mol . This differentiates it from the saturated analog (Cyclopentyloxymethyl)benzene, which has the formula C₁₂H₁₆O and a lower monoisotopic mass of 176.120115 g/mol . The difference of one carbon atom and two hydrogen atoms (a CH₂ group) results in a 12.0 Da mass shift, which is a quantifiable and unambiguous differentiator for inventory control, shipping classification, and analytical verification.

Physicochemical Properties Logistics Regulatory Compliance

Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]-: Application Scenarios Based on Verified Differentiation


Analytical Reference Standard for GC-MS Method Development

Given the availability of a validated GC-MS spectrum in the Wiley Registry [1], this compound is ideally suited as an analytical reference standard for developing and validating gas chromatography-mass spectrometry methods. This is particularly relevant for quality control laboratories analyzing fragrance mixtures, natural product extracts, or environmental samples where unambiguous identification of this specific ether is required. The distinct spectral signature ensures reliable peak assignment, differentiating it from structurally similar compounds like (Cyclopentyloxymethyl)benzene.

Specialty Fragrance Ingredient in Woody Accords

Based on class-level inference from patents describing the odor of polysubstituted cyclopentene derivatives as woody, camphoraceous, and spicy [2], Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- is a candidate for use in specialty fragrance formulations where these olfactory notes are desired. Its potential application lies in fine perfumery or functional products (e.g., detergents, soaps) where formulators seek to build complex woody, leathery, or fresh accords, and where the unique character of this specific cyclopentene ether, distinct from its saturated analog's 'sweet' odor, is valued.

Chemical Synthesis Intermediate Requiring Exact Mass Control

The precise molecular formula (C₁₃H₁₆O) and exact mass (188.120115 g/mol) differentiate this compound from in-class analogs like the saturated cyclopentyl ether . This makes it suitable for use as a building block in organic synthesis where precise stoichiometric calculations are required, such as in the preparation of novel cyclopentene-containing polymers, ligands, or pharmaceutical intermediates. The presence of the cyclopentene double bond offers a distinct site for further functionalization (e.g., epoxidation, dihydroxylation) that is absent in the saturated analog, providing unique synthetic utility.

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